![molecular formula C15H13N3O B1366908 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 58589-02-9](/img/structure/B1366908.png)
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
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Overview
Description
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline, commonly known as MOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOA is a heterocyclic organic compound that contains an oxadiazole ring and an aniline group. The compound has a molecular formula of C15H13N3O, and its molecular weight is 251.29 g/mol.
Scientific Research Applications
Synthesis and Characterization
Novel Bioactive Natural Product Analogs : Aniline derivatives, including those with the 1,2,4-oxadiazole ring, have been synthesized and characterized for potential antitumor activity. For instance, compounds like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione showed significant antitumor properties (Maftei et al., 2013).
Synthesis of Amines for Polymerizations : Procedures have been developed for synthesizing anilines by reducing nitro groups in oxadiazoles, providing amines as promising monomers for polymerization processes (Tarasenko et al., 2017).
Optimization for GPR119 Agonists : In the development of GPR119 agonists, aniline derivatives like 5-(2-((1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxy)pyridin-4-yl)-1,2,4-oxadiazoles have been optimized for increased efficacy and improved pharmacokinetic properties (Wang et al., 2014).
Medicinal Applications
Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, originating from compounds like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, have been investigated for their in vitro antitumor activity. Some compounds demonstrated significant potency against cancer cell lines (Maftei et al., 2016).
Antiproliferative Agents : Research on oxadiazole analogs, such as N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine, has explored their potential as antiproliferative agents against various cancer cell lines, with some showing comparable activity to standard drugs (Ahsan et al., 2018).
Miscellaneous Applications
Fluorescence Studies for Aniline Sensing : Thiophene substituted 1,3,4-oxadiazole derivatives have been studied for fluorescence quenching by aniline, suggesting their potential use in aniline sensing via fluorescence quenching (Naik et al., 2018).
Antimicrobial Activity : Compounds like 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline have been synthesized and evaluated for antimicrobial activities, showing moderate to good effectiveness against various strains (Kavitha et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to exhibit antimicrobial activity . They are believed to interact with key functional proteins in bacterial cell division, such as FtsZ .
Mode of Action
It’s worth noting that 1,2,4-oxadiazoles, a class of compounds to which our compound belongs, are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
Related compounds have been shown to interfere with bacterial cell division , suggesting that this compound may also affect similar pathways.
Result of Action
Related compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have similar effects.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the activity of similar compounds .
properties
IUPAC Name |
2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14-17-15(19-18-14)12-4-2-3-5-13(12)16/h2-9H,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBXPKLIIMPHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482957 |
Source
|
Record name | 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | |
CAS RN |
58589-02-9 |
Source
|
Record name | 2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90482957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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